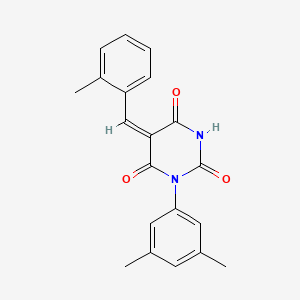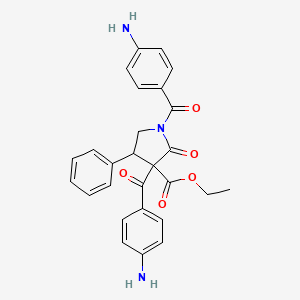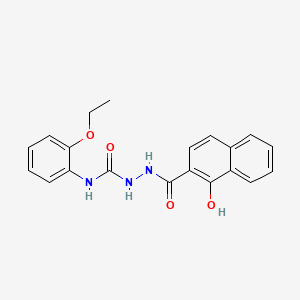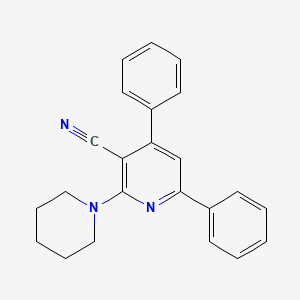![molecular formula C18H21NO6 B5168886 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5168886.png)
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene, also known as DNOP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the family of phenethylamines, which are known to have a wide range of biological and physiological effects. In
Mécanisme D'action
The exact mechanism of action of 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene is not fully understood, but it is believed to act as a partial agonist at the serotonin 5-HT2A receptor and as an antagonist at the dopamine D2 receptor. The compound has also been shown to modulate the activity of the sigma-1 receptor, which is involved in several cellular processes, including calcium signaling and cellular stress response. This compound may also affect the activity of other receptors and signaling pathways, which may contribute to its biological and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including alterations in neurotransmitter release, changes in cellular signaling pathways, and modulation of gene expression. The compound has been shown to induce changes in behavior and cognition in animal models, and may have potential applications in the treatment of psychiatric and neurological disorders. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene has several advantages for use in lab experiments, including its high purity and stability, its well-characterized pharmacology, and its potential applications in a wide range of research areas. However, the compound also has several limitations, including its relatively high cost, its limited solubility in aqueous solutions, and its potential toxicity at high doses. Researchers must carefully consider these factors when designing experiments using this compound.
Orientations Futures
There are several future directions for research on 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene and other phenethylamines. These include further studies on the structure-activity relationships of these compounds, investigations into their potential therapeutic applications, and the development of new synthetic methods for these compounds. Other areas of research could include the use of this compound as a tool for studying the cellular and molecular mechanisms underlying psychiatric and neurological disorders, and the development of new imaging techniques using fluorescent probes such as this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound has several advantages for use in lab experiments, including its well-characterized pharmacology and potential applications in a wide range of research areas. However, researchers must carefully consider the limitations of the compound when designing experiments. Future research on this compound and other phenethylamines could have important implications for our understanding of the cellular and molecular mechanisms underlying psychiatric and neurological disorders, and for the development of new therapies for these conditions.
Méthodes De Synthèse
The synthesis of 1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene involves several steps, including the preparation of the intermediate 4-methyl-2-nitrophenol, followed by the reaction with 3-bromopropyl-1,2-dimethoxybenzene. The final product is obtained by reducing the nitro group to an amine using a reducing agent such as sodium borohydride. The synthesis of this compound has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene has been used in a variety of scientific research applications, including as a tool for studying the structure-activity relationships of phenethylamines, as a ligand for receptor binding studies, and as a fluorescent probe for imaging studies. This compound has been shown to bind to several receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. The compound has also been used to study the effects of phenethylamines on cellular signaling pathways and to investigate the potential therapeutic applications of these compounds.
Propriétés
IUPAC Name |
1,3-dimethoxy-2-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6/c1-13-8-9-15(14(12-13)19(20)21)24-10-5-11-25-18-16(22-2)6-4-7-17(18)23-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZLQGAOTLEZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=CC=C2OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5168808.png)
![N-{2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B5168812.png)
![2-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5168815.png)

![isopropyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5168830.png)



![(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5168860.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B5168864.png)
![1-(2-fluorophenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5168870.png)
![ethyl 2-cyclohexyl-3-[(3-nitrophenyl)amino]-3-oxopropanoate](/img/structure/B5168878.png)


